N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, pharmaceuticals, and material science.
Mechanism of Action
Target of Action
The primary target of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is currently unknown
Mode of Action
It is known that the compound forms intramolecular contacts with an ortho-f12 atom . This interaction could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through hydrogen bonding and molecular stacking interactions. For instance, it has been observed to form hydrogen bonds with amide groups and engage in ring-stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and influence the binding affinity of the compound to its targets.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways by binding to key proteins involved in signal transduction, thereby altering gene expression patterns and metabolic fluxes within the cell . These changes can lead to alterations in cell function, including effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects with minimal toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,4-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{2,4-difluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of advanced catalysts and reaction conditions that allow for continuous production. The reaction is typically conducted in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2,4-difluorophenyl isocyanate
- 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate
Uniqueness
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development, where these properties can enhance the pharmacokinetic profile of potential therapeutic agents.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSEUVNGYXFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243695 | |
Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98651-71-9 | |
Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98651-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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